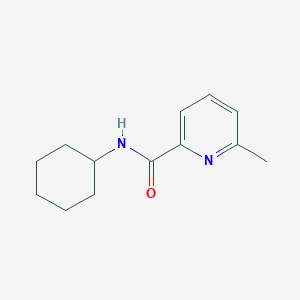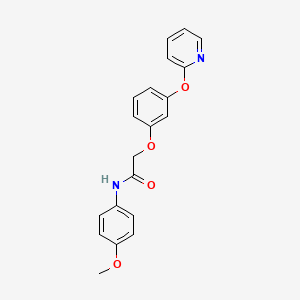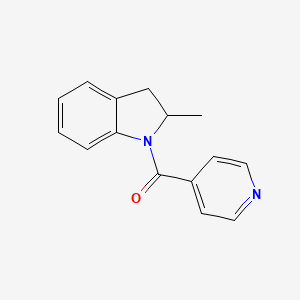![molecular formula C17H17FN2O B7538294 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol, also known as FSBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative and has been found to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to activate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been found to have low toxicity, making it safe for use in animal models. However, there are also limitations to the use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain applications. Additionally, the exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol. One area of interest is the potential use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in cancer therapy. Further studies are needed to determine the exact mechanism of action of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in cancer cells and to determine its efficacy in animal models. Another area of interest is the potential use of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in treating neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol and to determine its efficacy in animal models. Additionally, further studies are needed to determine the potential side effects of 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol and to optimize its synthesis and purification methods.
Méthodes De Synthèse
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzylamine with 2-(2-hydroxypropyl)benzimidazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol. This method yields 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol in good purity and high yield, making it a practical method for the production of this compound.
Applications De Recherche Scientifique
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to have a range of interesting properties that make it useful in various fields. 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in various animal models. Additionally, 3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol has been studied for its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQJDJLPCHLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)







![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)